5-Bromo-2-methoxypyridine-3-carbaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

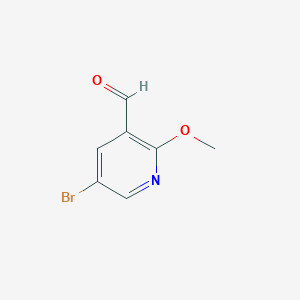

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNOWEKCASDTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363962 | |

| Record name | 5-Bromo-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103058-87-3 | |

| Record name | 5-Bromo-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methoxypyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxypyridine-3-carbaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthesis pathway for 5-Bromo-2-methoxypyridine-3-carbaldehyde, a key intermediate in the development of pharmaceuticals.[1] The guide details the requisite experimental protocols, presents quantitative data in a structured format, and visualizes the chemical transformations and workflows.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 5-Bromo-2-methoxypyridine, via a nucleophilic aromatic substitution. The second step introduces the aldehyde functional group at the C-3 position of the pyridine ring through a directed ortho-metalation followed by formylation.

References

An In-depth Technical Guide to 5-Bromo-2-methoxypyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-methoxypyridine-3-carbaldehyde, a key heterocyclic building block in medicinal and agrochemical research.

Core Chemical Properties

This compound is a substituted pyridine derivative valued for its specific arrangement of functional groups—an aldehyde, a methoxy group, and a bromine atom. This unique structure allows for selective functionalization, making it a crucial intermediate in the synthesis of complex molecular architectures.[1]

Identifiers and Molecular Information

The following table summarizes the key identifiers and molecular data for this compound.

| Identifier | Value |

| CAS Number | 103058-87-3[1][2] |

| Molecular Formula | C₇H₆BrNO₂[1][2] |

| Molecular Weight | 216.03 g/mol [1][2] |

| IUPAC Name | This compound |

| SMILES | COc1ncc(Br)cc1C=O[2][3] |

| InChI | InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3 |

| InChIKey | VRNOWEKCASDTFG-UHFFFAOYSA-N[3] |

| MDL Number | MFCD05663521[1] |

Physical and Chemical Properties

Quantitative physical and chemical properties are presented below, offering a snapshot of the compound's characteristics under standard conditions.

| Property | Value | Source |

| Melting Point | 93-100 °C | [1] |

| Boiling Point | 278.5 °C at 760 mmHg | [1] |

| Density | 1.606 g/cm³ | [1] |

| Appearance | Solid | - |

| Solubility | Slightly soluble in water. Soluble in common organic solvents like dichloromethane and THF. |

Reactivity and Applications

The chemical utility of this compound is primarily defined by the reactivity of its bromine and aldehyde functional groups.

The bromine atom at the 5-position makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[1] This reactivity is fundamental to the construction of biaryl and heteroaryl systems, which are prevalent motifs in pharmacologically active compounds.[4] The electron-withdrawing nature of the pyridine ring and the aldehyde group enhances the susceptibility of the C-Br bond to oxidative addition by a palladium(0) catalyst, a key step in the catalytic cycle.[5]

This compound serves as a key intermediate in the synthesis of:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.

-

Antiviral Agents: Its structure is utilized in building novel antiviral therapeutics.[1]

-

Agrochemicals: It is employed in the design of new pesticides and herbicides.[1]

The logical workflow for a typical Suzuki cross-coupling reaction is illustrated below.

Experimental Protocols

Synthesis via Directed Lithiation and Formylation

This protocol outlines the synthesis starting from 5-Bromo-2-methoxypyridine.

Materials:

-

5-Bromo-2-methoxypyridine

-

2,2,6,6-tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Base Preparation: In a flame-dried, round-bottom flask under an inert argon or nitrogen atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv.) in anhydrous THF. Cool the solution to -20 °C.[6]

-

Add n-butyllithium (1.1 equiv.) dropwise to the TMP solution. Stir the resulting mixture for 30 minutes at -20 °C to form lithium tetramethylpiperidide (LTMP).[6]

-

Lithiation: Cool the LTMP solution to -78 °C. Slowly add a solution of 5-Bromo-2-methoxypyridine (1.0 equiv.) in anhydrous THF dropwise to the flask. Stir the mixture for 10-15 minutes at -78 °C to allow for complete deprotonation at the C3 position.[6]

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.3 equiv.) dropwise to the reaction mixture. Continue stirring at -78 °C for 30-60 minutes.[6]

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.[6]

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

The logical workflow for this synthesis is depicted below.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. Characterization would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry. For ¹H NMR, one would expect to see characteristic signals for the aldehyde proton (~10 ppm), two aromatic protons on the pyridine ring, and a singlet for the methoxy group protons.

Safety and Handling

While a specific safety data sheet for this compound is not available, data from closely related compounds, such as its isomers and precursors, suggest the following precautions.

Hazard Identification

Based on analogous structures, the compound should be handled as if it possesses the following hazards:

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Recommended Safety Precautions

| Precaution Type | Recommendations |

| Handling | Wash hands thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[8] |

| Personal Protection | Wear protective gloves, protective clothing, and eye/face protection (safety goggles).[8] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[8] |

| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly sealed.[1] |

References

- 1. 5-Bromo-2-methoxypyridine-3-carboxaldehyde [myskinrecipes.com]

- 2. 5-Bromo-2-methoxypyridine-3-carboxaldehyde - Amerigo Scientific [amerigoscientific.com]

- 3. 5-bromo-2-methoxypyridine-3-carboxaldehyde [stenutz.eu]

- 4. benchchem.com [benchchem.com]

- 5. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. 5-Bromo-6-methoxypyridine-3-carbaldehyde | C7H6BrNO2 | CID 12392416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-ブロモ-2-メトキシピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

5-Bromo-2-methoxypyridine-3-carbaldehyde CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridine-3-carbaldehyde is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. Its trifunctional nature, featuring a pyridine core, a bromo substituent, a methoxy group, and a carbaldehyde, makes it a versatile precursor for the synthesis of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, properties, and potential applications, particularly in the realm of pharmaceutical and agrochemical research. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the introduction of a wide variety of substituents and the construction of biaryl systems often found in bioactive molecules. The aldehyde functionality allows for a range of subsequent chemical transformations, including reductive aminations, oxidations, and condensations. This compound is recognized as a key intermediate in the development of kinase inhibitors and antiviral agents.[1]

Chemical Identity and Structure

CAS Number: 103058-87-3[2][3][4]

Molecular Formula: C₇H₆BrNO₂[1][2]

Molecular Weight: 216.03 g/mol [2]

Synonyms: 5-bromo-2-methoxy-pyridine-3-carbaldehyde, 5-Bromo-2-methoxypyridine-3-carboxaldehyde[1][4]

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Melting Point | 93-100 ºC | [1] |

| Boiling Point | 278.5 ºC at 760 mmHg | [1] |

| Density | 1.606 g/cm³ | [1] |

| Solubility | Slightly soluble in water | [2] |

| Appearance | Data not available | |

| Storage | Room temperature, sealed, dry | [1] |

Synthesis

Representative Synthesis of the Precursor: 5-Bromo-2-methoxypyridine

A representative protocol for the synthesis of the precursor, 5-Bromo-2-methoxypyridine, involves the reaction of 2,5-dibromopyridine with sodium methoxide.

Experimental Protocol:

-

In a suitable reaction vessel, a mixture of 2,5-dibromopyridine (1 equivalent) and a 28% sodium methoxide solution in methanol is prepared.

-

The mixture is heated to reflux and maintained for a period of 30 minutes to 5 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then partitioned between water and a suitable organic solvent, such as tert-butyl methyl ether.

-

The organic layer is separated, washed with brine, and dried over a drying agent like magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation to afford pure 5-Bromo-2-methoxypyridine.

Caption: Workflow for the synthesis of the precursor 5-Bromo-2-methoxypyridine.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, where the bromine atom can be substituted to form new carbon-carbon or carbon-heteroatom bonds.

Representative Application: Suzuki Cross-Coupling Reaction

The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of aryl or vinyl substituents at the 5-position of the pyridine ring.

Experimental Protocol for a Representative Suzuki Coupling:

-

Reaction Setup: In a dry reaction vessel equipped with a magnetic stirrer, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically 2-5 mol%.

-

Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (typically in a 4:1 ratio).

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: After filtering off the drying agent, concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired coupled product.

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly for the construction of complex heterocyclic molecules with potential applications in drug discovery and agrochemical research. Its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the synthesis of novel compounds. Researchers and scientists working with this compound should adhere to appropriate safety protocols.

References

An In-depth Technical Guide to 5-Bromo-2-methoxypyridine-3-carbaldehyde for Researchers and Drug Development Professionals

Abstract

5-Bromo-2-methoxypyridine-3-carbaldehyde is a halogenated pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring a reactive aldehyde, a methoxy group, and a bromine atom, makes it a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and explores its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors and G protein-coupled receptor (GPCR) ligands.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core structure of numerous approved pharmaceuticals. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound (Figure 1) is a key starting material for the development of novel therapeutics, offering multiple reaction sites for diversification. The bromine atom is particularly useful for cross-coupling reactions, enabling the introduction of various aryl and alkyl groups, while the aldehyde can be readily converted into other functional groups or used in condensation reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| CAS Number | 103058-87-3 | [1][2] |

| Appearance | White to brown crystalline powder | [3] |

| Melting Point | 103.2-103.3 °C | [3] |

| Boiling Point (Predicted) | 278.5 ± 35.0 °C | [3] |

| Density (Predicted) | 1.606 ± 0.06 g/cm³ | [3] |

| Flash Point | 122.2 °C | [3] |

| Water Solubility | Slightly soluble | [3] |

| Storage Conditions | 2-8°C | [3] |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process from 2,5-dibromopyridine. The first step involves the selective methoxylation to yield the key intermediate, 5-Bromo-2-methoxypyridine. The second step is the introduction of the formyl group at the 3-position.

Synthesis of 5-Bromo-2-methoxypyridine

Reaction Scheme:

5-Bromo-2-methoxypyridine + n-BuLi -> [Intermediate] + DMF -> this compound

Caption: A conceptual workflow for developing kinase inhibitors.

The following diagram illustrates a generic kinase signaling pathway that can be targeted by inhibitors derived from this compound.

Caption: A generic kinase signaling pathway targeted by inhibitors.

GPCR Ligands

G protein-coupled receptors are another major class of drug targets. Pyridine-containing molecules have been successfully developed as ligands for various GPCRs. The structural features of this compound make it a suitable starting point for the synthesis of novel GPCR modulators. For instance, derivatives of this compound could be explored as antagonists for chemokine receptors, which are implicated in inflammation and cancer metastasis. [4]

Safety and Handling

This compound is harmful if swallowed and may cause respiratory irritation. [2]It is important to handle this compound in a well-ventilated area, such as a fume hood. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. This guide has provided key data on its properties, detailed synthetic protocols, and highlighted its applicability in the development of kinase inhibitors and GPCR ligands. Researchers in drug discovery can leverage this versatile intermediate to create novel chemical entities with therapeutic potential.

References

Spectroscopic Profile of 5-Bromo-2-methoxypyridine-3-carbaldehyde: A Technical Guide

Compound: 5-Bromo-2-methoxypyridine-3-carbaldehyde CAS Number: 103058-87-3[1] Molecular Formula: C₇H₆BrNO₂ Molecular Weight: 216.03 g/mol [1]

Introduction: This technical guide provides a comprehensive overview of the spectral data for this compound, a valuable building block in pharmaceutical and agrochemical research. Due to the limited availability of publicly accessible experimental spectral data for this specific compound, this document presents predicted spectral information derived from computational chemistry models. These predictions offer valuable insights for researchers in confirming the structure and purity of synthesized samples. Additionally, detailed, generalized experimental protocols for acquiring such data are provided.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data was generated using established computational prediction algorithms.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.25 | Singlet (s) | Aldehyde proton (-CHO) |

| ~8.45 | Doublet (d) | Pyridine H-6 |

| ~8.20 | Doublet (d) | Pyridine H-4 |

| ~4.10 | Singlet (s) | Methoxy protons (-OCH₃) |

Note: The predicted coupling constant between H-4 and H-6 is expected to be small (~2-3 Hz).

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~189.0 | Aldehyde Carbonyl (C=O) |

| ~163.0 | C-2 (C-OCH₃) |

| ~152.0 | C-6 |

| ~145.0 | C-4 |

| ~125.0 | C-3 (C-CHO) |

| ~115.0 | C-5 (C-Br) |

| ~54.0 | Methoxy Carbon (-OCH₃) |

Table 3: Predicted Infrared (IR) Spectral Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3150 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2850 - 2950 | C-H Stretch | Aliphatic (-OCH₃) |

| ~2820, ~2720 | C-H Stretch | Aldehyde (Fermi doublets) |

| 1690 - 1715 | C=O Stretch | Aldehyde |

| 1550 - 1600 | C=C & C=N Stretch | Aromatic (Pyridine Ring) |

| 1250 - 1300 | C-O Stretch | Aryl Ether |

| 1000 - 1100 | C-O Stretch | Aryl Ether |

| 600 - 800 | C-Br Stretch | Aryl Bromide |

Table 4: Predicted Mass Spectrometry (MS) Data

(Ionization Mode: Electron Ionization - EI)

| m/z | Interpretation |

| 215/217 | Molecular Ion [M]⁺ (Characteristic bromine isotope pattern) |

| 214/216 | [M-H]⁺ |

| 186/188 | [M-CHO]⁺ |

| 172/174 | [M-CH₃O]⁺ or [M-C₂H₃O]⁺ |

| 136 | [M-Br]⁺ |

| 108 | [M-Br-CO]⁺ |

Experimental Protocols

The following are generalized methodologies for acquiring the spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C NMR).

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle agitation or vortexing may be applied.

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio).

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: Calibrate the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

-

-

FT-IR Acquisition:

-

Technique: ATR-FTIR.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Mass Spectrometry (MS)

-

Sample Preparation (GC-MS):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

-

GC-MS Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

GC Column: A suitable capillary column (e.g., DB-5ms).

-

Temperature Program: Develop a temperature gradient to ensure separation from impurities and solvent (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

Mass Range: Scan from m/z 40 to 300 to detect the molecular ion and relevant fragments.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural characterization of a synthesized chemical compound using various spectroscopic techniques.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Synthesis of 5-Bromo-2-methoxypyridine-3-carbaldehyde from 2,5-dibromopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 5-Bromo-2-methoxypyridine-3-carbaldehyde, a valuable building block in medicinal chemistry, starting from the readily available 2,5-dibromopyridine. This two-step synthesis involves a nucleophilic aromatic substitution to introduce a methoxy group, followed by a regioselective formylation at the C-3 position.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis, providing a clear comparison of the reaction parameters and outcomes.

| Parameter | Step 1: Methoxylation of 2,5-dibromopyridine | Step 2: Formylation of 5-Bromo-2-methoxypyridine |

| Product | 5-Bromo-2-methoxypyridine | This compound |

| Starting Material | 2,5-dibromopyridine | 5-Bromo-2-methoxypyridine |

| Key Reagents | Sodium hydroxide, Methanol | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) |

| Solvent | Methanol | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux (approx. 65 °C) | -78 °C |

| Reaction Time | 5 hours[1] | 1 hour (lithiation), 30 minutes (formylation) |

| Yield | ~98%[1] | ~60-70% (Estimated based on similar reactions) |

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methoxypyridine

This procedure details the nucleophilic substitution of the bromine atom at the 2-position of 2,5-dibromopyridine with a methoxy group.

Materials:

-

2,5-dibromopyridine (47 g)

-

Solid sodium hydroxide (8 g)[1]

-

Methanol (200 ml)[1]

-

Dichloromethane

-

Water

-

500 ml reaction flask

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a 500 ml reaction flask, combine 47 g of 2,5-dibromopyridine, 8 g of solid sodium hydroxide, and 200 ml of methanol.[1]

-

Stir the mixture and heat to reflux for 5 hours.[1]

-

After the reaction is complete, stop the heating and allow the mixture to cool.

-

Remove the majority of the methanol by distillation.[1]

-

To the cooled residue, add 100 ml of water.[1]

-

Extract the aqueous mixture once with dichloromethane.[1]

-

Separate the organic layer and remove the dichloromethane to yield the crude product.[1]

-

Purify the crude product by distillation under reduced pressure to obtain pure 2-methoxy-5-bromopyridine.[1] A yield of approximately 98% can be expected.[1]

Step 2: Synthesis of this compound

This procedure describes the directed ortho-metalation of 5-Bromo-2-methoxypyridine followed by formylation to introduce the carbaldehyde group at the 3-position. The methoxy group at the C-2 position directs the lithiation to the adjacent C-3 position.

Materials:

-

5-Bromo-2-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Ether or Dichloromethane for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottomed flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

In an oven-dried round-bottomed flask under an inert atmosphere, dissolve 5-Bromo-2-methoxypyridine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of n-butyllithium (n-BuLi) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for approximately 1 hour to ensure complete lithiation.

-

Slowly add an excess of anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture, again keeping the temperature at -78 °C.

-

Continue stirring at -78 °C for an additional 30 minutes.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while the mixture is still cold.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ether or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield this compound.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationships of the key steps.

Caption: Overall synthetic workflow from 2,5-dibromopyridine.

Caption: Logical steps in the methoxylation and formylation reactions.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-2-methoxypyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxypyridine-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive bromine atom, an electron-donating methoxy group, and an aldehyde function on a pyridine core, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of the reactivity, stability, and key chemical transformations of this compound. Detailed experimental protocols, adapted from established procedures for structurally similar substrates, are provided for a range of important reactions. This document is intended to serve as a valuable resource for researchers in the effective utilization of this compound for the synthesis of novel therapeutic agents and other complex molecular architectures.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its appropriate handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| CAS Number | 103058-87-3 |

| Appearance | White to brown powder or crystalline powder |

| Melting Point | 93-100 °C |

| Boiling Point | 278.5 °C at 760 mmHg |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and methanol. |

| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place, away from incompatible materials. |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its three functional groups, which can be selectively targeted to construct complex molecular scaffolds. It is a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and antiviral agents, as well as in agrochemical research.[1]

Caption: Synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

-

Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds.

-

Sonogashira Coupling: For the synthesis of alkynyl-substituted pyridines.

-

Heck Reaction: For the introduction of vinyl groups.

-

Buchwald-Hartwig Amination: For the formation of N-aryl or N-heteroaryl bonds.

Reactions of the Aldehyde Group

The aldehyde functionality provides a gateway to numerous chemical transformations.

-

Wittig Reaction: For the synthesis of substituted alkenes.

-

Reductive Amination: To produce secondary and tertiary amines.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To yield the primary alcohol.

-

Knoevenagel Condensation: For the formation of electron-deficient alkenes.

Stability

For drug development purposes, a forced degradation study would be essential to understand its intrinsic stability, identify potential degradation products, and establish degradation pathways.

Caption: General workflow for a forced degradation study.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar compounds and should serve as a robust starting point for the synthesis of derivatives of this compound. Optimization may be required for specific substrates.

Synthesis of this compound (Adapted)

Step 1: Synthesis of 5-Bromo-2-methoxypyridine [2] In a 500 mL reaction flask, 47 g of 2,5-dibromopyridine, 8 g of solid sodium hydroxide, and 200 mL of methanol are combined. The mixture is stirred and heated to reflux for 5 hours. After cooling, most of the methanol is removed by distillation. 100 mL of water is added, and the product is extracted with dichloromethane. The organic layer is separated, dried, and concentrated. The crude product is purified by vacuum distillation to yield 2-methoxy-5-bromopyridine.[2]

Step 2: Formylation of 5-Bromo-2-methoxypyridine (Representative Protocol) This step would likely involve a directed ortho-metalation followed by reaction with a formylating agent.

Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | 1,4-Dioxane/Water (4:1) |

| Temperature | 85-95 °C |

| Reaction Time | 15-24 hours |

| Yield | Moderate to good (substrate dependent) |

Procedure: [3]

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio.

-

Stir the reaction mixture at 85-95 °C under the inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reductive Amination

This protocol describes the reaction of this compound with a primary or secondary amine.

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Amine (1.0-1.2 equiv.), Acetic acid (catalytic) |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) |

| Solvent | Dichloromethane (DCM) or Methanol (MeOH) |

| Temperature | Room temperature |

| Reaction Time | 2-12 hours |

| Yield | Good to excellent |

Procedure:

-

Dissolve this compound (1.0 equiv.) and the amine (1.1 equiv.) in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add the reducing agent portion-wise, monitoring for any gas evolution.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography if necessary.

Oxidation to Carboxylic Acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid.

| Parameter | Value |

| Starting Material | This compound |

| Oxidizing Agent | Oxone (KHSO₅·KHSO₄·K₂SO₄) or Sodium chlorite (NaClO₂) |

| Solvent | Acetonitrile/Water or tert-Butanol/Water with a phosphate buffer |

| Temperature | Room temperature |

| Reaction Time | 1-4 hours |

| Yield | High to quantitative |

Procedure (using Oxone):

-

Dissolve this compound (1.0 equiv.) in a mixture of acetonitrile and water.

-

Add Oxone (2.0 equiv.) portion-wise to the stirred solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective chemical transformations, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocols and data presented in this guide provide a comprehensive resource for researchers to effectively utilize this compound in their synthetic endeavors. Further investigation into its stability profile through forced degradation studies is recommended to fully characterize this important molecule for drug development applications.

References

A Technical Guide to Pyridine Carbaldehyde Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyridine carbaldehyde derivatives, a class of heterocyclic compounds with significant and diverse applications in medicinal chemistry and materials science. This document details their synthesis, explores their wide-ranging biological activities, and delves into their mechanisms of action, with a particular focus on their potential as therapeutic agents.

Synthesis of Pyridine Carbaldehyde Derivatives

Pyridine carbaldehydes, existing as 2-, 3-, and 4-isomers, are versatile precursors for a vast array of derivatives.[1] The aldehyde functional group readily undergoes nucleophilic attack, particularly by amines, to form Schiff bases, which can serve as bidentate ligands.[1] A common synthetic route to pyridine aldehydes is the oxidation of the corresponding hydroxymethyl- or methylpyridines.[1]

General Synthetic Protocols

Several methods have been developed for the synthesis of pyridine carbaldehyde derivatives, ranging from classical condensation reactions to modern transition-metal-catalyzed methodologies.

One-Pot Three-Component Synthesis of Fused Pyridine Derivatives: This efficient and environmentally friendly method utilizes an ionic liquid as the reaction medium, offering high yields and shorter reaction times.[2]

-

Experimental Protocol: A mixture of an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol), and 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL) is stirred in a dry 50 mL flask at 80°C for 4 to 7 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, 50 mL of water is added to precipitate the solid product, which is then collected by filtration, washed with water, and purified by recrystallization from ethanol.[2]

Synthesis of Quaternary Ammonium Aldimine Derivatives: This two-step route involves a condensation reaction followed by quaternization.[3]

-

Experimental Protocol:

-

Step A (Condensation): 4-Pyridine carboxaldehyde (3 eq.) and 3,4,5-trimethoxyaniline (2.5 eq.) are refluxed in dichloromethane with 10 mol% pyrrolidine and 4Å molecular sieves at 40°C for 30 hours.[3]

-

Step B (Quaternization): The product from Step A is then refluxed in acetonitrile at 60°C for 0.25–3 hours with various aromatic α-bromo ketones to yield the final quaternary ammonium aldimine derivatives.[3]

-

Synthesis of Pyridine-2-carbaldehyde Thiosemicarbazone: This straightforward condensation reaction is widely used to produce biologically active thiosemicarbazone derivatives.[4][5]

-

Experimental Protocol: Equimolar amounts of pyridine-2-aldehyde (e.g., 10.7 g) and thiosemicarbazide (e.g., 9.1 g) are refluxed in ethanol for one hour. The resulting mixture is then recrystallized from ethanol to afford the purified product.[4][5]

Below is a diagram illustrating a general experimental workflow for the synthesis and characterization of pyridine carbaldehyde derivatives.

Biological Activities and Therapeutic Potential

Pyridine derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[6][7] This wide range of activities has established the pyridine scaffold as a "privileged structure" in medicinal chemistry.[8]

Anticancer Activity

A significant area of research has focused on the anticancer properties of pyridine carbaldehyde derivatives, particularly thiosemicarbazones.

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent inhibitor of ribonucleotide reductase (RR) and has undergone numerous clinical trials for various cancers, including pancreatic cancer and leukemia.[9][10][11] Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, making it an attractive target for cancer therapy.[12] 3-AP demonstrates curative capacity in mice with L1210 leukemia and is effective against hydroxyurea-resistant cells.[10][11]

The antitumor mechanism of some derivatives extends beyond RR inhibition. For instance, certain Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complexes have been shown to act against DNA, induce apoptosis, and inhibit the activities of the anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II.[13]

The following diagram illustrates the primary mechanism of action for Triapine.

Antimicrobial and Antifungal Activities

Pyridine-2-carbaldehyde-based chalcones have demonstrated significant antimicrobial activity.[14] One-pot synthesis protocols have been developed to produce these chalcones, which have shown superior biological activity against selected microorganisms.[2][14]

Furthermore, pyridine-2-carbaldehyde thiosemicarbazone (Py-2-TSC) has shown promising inhibitory effects against Klebsiella pneumoniae, a gram-negative bacterium.[4][8] Certain chlorinated pyridine carbonitrile derivatives have exhibited antifungal activity comparable to miconazole and clotrimazole against Candida albicans.

Quantitative Data

The following tables summarize key quantitative data for various pyridine carbaldehyde derivatives from the literature.

Table 1: Anticancer Activity of Pyridine-2-Carbaldehyde Thiosemicarbazone Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.3 | [11] |

| 5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.0 | [11] |

| 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.4 | [11] |

| Substituted Pyridine Carboxamide (C6) | MV-4-11 | 0.0035 | [1] |

| Substituted Pyridine Carboxamide (TK-642) | KYSE-520 | 5.73 | [1] |

Table 2: Synthesis Yields of Fused Pyridine Derivatives [2]

| Aldehyde | Acyl Acetonitrile | Amino Heterocycle | Time (h) | Yield (%) |

| Benzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4 | 92 |

| 4-Chlorobenzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4 | 95 |

| 4-Nitrobenzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 5 | 90 |

Table 3: Physicochemical Properties of Pyridine-2-carbaldehyde and its Thiosemicarbazone Derivative

| Property | Pyridine-2-carbaldehyde | Pyridine-2-carbaldehyde Thiosemicarbazone | Reference |

| Molecular Formula | C6H5NO | C7H8N4S | [15][16] |

| Molecular Weight ( g/mol ) | 107.11 | 180.23 | [15][16] |

| Boiling Point (°C) | 181 | - | [15] |

| Density (g/mL at 25°C) | ~1.126 | - | [15] |

Detailed Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay

-

Cell Lines: L1210 leukemia cells, MCF-7 (breast cancer), KYSE-520 (esophageal cancer), etc.[1][2][11]

-

Procedure:

-

Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

The synthesized pyridine carbaldehyde derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

The cells are treated with the compounds for a specified period (e.g., 48 hours).

-

Cell viability is assessed using a standard assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[1]

-

In Vivo Antitumor Activity Assay

-

Animal Model: Mice bearing L1210 leukemia or xenograft mouse models with human cancer cell lines.[1][11]

-

Procedure:

-

Tumor cells are implanted into the mice.

-

Once the tumors are established, the mice are treated with the pyridine carbaldehyde derivatives, typically via oral administration or intraperitoneal injection, at various dosages for a specified duration.[1][11]

-

Tumor growth is monitored regularly by measuring tumor volume.

-

The efficacy of the compound is evaluated by comparing the tumor growth in the treated group to a control group. The T/C (Treated/Control) value is often calculated.[1]

-

For leukemia models, the prolongation of survival time is a key endpoint.[11]

-

Antimicrobial Activity Assay

-

Microorganisms: Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[14]

-

Procedure (MIC Method):

-

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

-

The synthesized compounds are serially diluted in a liquid growth medium in 96-well plates.

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated under appropriate conditions.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]

-

Conclusion

Pyridine carbaldehyde derivatives represent a highly valuable and versatile class of compounds for drug discovery and development. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation. The well-established anticancer activity of thiosemicarbazone derivatives, particularly through the inhibition of ribonucleotide reductase, highlights the therapeutic potential of this scaffold. Future research should continue to explore the structure-activity relationships of novel derivatives to optimize their efficacy and selectivity for various therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsisinternational.org [rsisinternational.org]

- 5. Pyridine-2-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study [ideas.repec.org]

- 9. researchgate.net [researchgate.net]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. Stork: Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity [storkapp.me]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. asianpubs.org [asianpubs.org]

- 15. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]

- 16. Pyridine-2-carbaldehyde thiosemicarbazone | C7H8N4S | CID 1638753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Potential research applications of brominated pyridine compounds

An In-depth Technical Guide to the Research Applications of Brominated Pyridine Compounds

Introduction

The pyridine scaffold is a fundamental heterocyclic motif in medicinal chemistry and materials science, forming the core structure of numerous approved drugs and functional materials.[1][2] The strategic introduction of bromine atoms onto the pyridine ring significantly alters its physicochemical properties, such as lipophilicity and electronic characteristics, thereby modulating its biological activity and reactivity.[1] This modification makes brominated pyridines exceptionally versatile building blocks in drug discovery, organic synthesis, and the development of advanced materials.[3][4] This technical guide provides a comprehensive overview of the current and potential research applications of brominated pyridine compounds, focusing on their roles in medicinal chemistry, their utility in pivotal synthetic reactions, and their emerging applications in materials science.

Applications in Medicinal Chemistry

Brominated pyridine derivatives have emerged as a promising class of compounds in drug discovery, demonstrating significant potential as anticancer, antimicrobial, and kinase-inhibiting agents.[1][5] The bromine atom can act as a key pharmacophoric feature, engaging in halogen bonding or other crucial interactions within biological targets, and also serves as a synthetic handle for further molecular elaboration.

Anticancer Activity

The cytotoxic effects of brominated pyridines against various cancer cell lines are well-documented.[1][5] These compounds often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[5]

Quantitative Anticancer Activity Data

The in vitro efficacy of selected brominated pyridine compounds is summarized below, with the IC₅₀ value representing the concentration required to inhibit 50% of cancer cell growth.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide)[1] | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) |

| Dimeric Pyridinium Bromide 2[1] | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) |

| Pyridine-bridged Combretastatin Analogue 4h[1] | Various human cancer lines | Comparable to CA-4 |

| Pyridine-bridged Combretastatin Analogue 4s[1] | Various human cancer lines | Comparable to CA-4 |

| Pyridine-bridged Combretastatin Analogue 4t[1] | Various human cancer lines | Comparable to CA-4 |

| A Brominated Pyridine Derivative[5] | A2780 (Ovarian Cancer) | 5.4 |

Signaling Pathways in Anticancer Activity

Certain brominated pyridine derivatives have been shown to interfere with critical cancer-related signaling pathways.

-

p53 and JNK Pathway Activation: Some derivatives can induce G2/M cell cycle arrest and apoptosis by upregulating the p53 tumor suppressor and activating the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular stress responses.[5]

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxypyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methoxypyridine-3-carbaldehyde (CAS No. 103058-87-3). Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide furnishes detailed, established experimental protocols for solubility determination to empower researchers in generating precise and reliable data for their applications.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and routes of administration. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, which serves as a key building block in the synthesis of pharmaceuticals, understanding its behavior in various solvents is paramount.[1]

Logical Workflow for Solubility Determination

The following workflow provides a systematic approach to determining the solubility of a compound, from initial qualitative assessment to precise quantitative measurement.

References

Analysis of 5-Bromo-2-methoxypyridine-3-carbaldehyde: A Methodological Whitepaper on Crystal Structure Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document outlines the established methodologies for the single-crystal X-ray diffraction analysis of novel organic compounds, with a specific focus on the procedural framework applicable to 5-Bromo-2-methoxypyridine-3-carbaldehyde. While a definitive crystal structure for this compound is not yet publicly available in crystallographic databases, this guide provides a comprehensive overview of the experimental protocols, data presentation standards, and analytical workflows that would be employed in its determination. The synthesis of related compounds, such as 5-Bromo-2-methoxypyridine, has been documented, serving as a foundational step for obtaining crystalline material suitable for X-ray analysis.[1][2] This paper will serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, providing a robust framework for the characterization of new molecular entities.

Introduction

5-Bromo-2-methoxypyridine derivatives are a class of heterocyclic compounds that serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] The presence of bromo and methoxy functional groups enhances their reactivity, making them versatile building blocks for developing novel bioactive molecules, including anti-inflammatory and antimicrobial agents.[3] The precise three-dimensional arrangement of atoms within a molecule, determined through crystal structure analysis, is fundamental to understanding its chemical properties, reactivity, and biological activity. This guide details the critical steps involved in single-crystal X-ray diffraction, the definitive method for elucidating the solid-state structure of small molecules.

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis and Crystallization

The initial step involves the chemical synthesis of this compound. Following purification, the critical stage is the growth of single crystals suitable for X-ray diffraction. Common techniques for crystal growth of organic compounds include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a miscible solvent in which the compound is less soluble (an anti-solvent) is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing a decrease in solubility and subsequent crystal formation.

The choice of solvent and crystallization technique is crucial and often determined empirically.

X-ray Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections. A detector measures the position and intensity of these reflections.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The fundamental challenge is to solve the "phase problem," as the detectors can only measure the intensity, not the phase, of the diffracted X-rays.

-

Structure Solution: Initial phases are estimated using direct methods or Patterson methods, which are computational algorithms that use statistical relationships between the reflection intensities. This process generates an initial electron density map.

-

Model Building: An initial molecular model is built by fitting atoms into the electron density map.

-

Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using a least-squares method. This iterative process minimizes the difference between the observed diffraction pattern and the pattern calculated from the structural model. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

Data Presentation: Crystallographic Data

The final results of a crystal structure analysis are presented in a standardized format. The following tables provide an illustrative example of the crystallographic data that would be expected for this compound, based on typical values for similar organic compounds.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Illustrative Value |

|---|---|

| Empirical formula | C7 H6 Br N O2 |

| Formula weight | 216.04 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.15 Å, α = 90° |

| b = 14.85 Å, β = 100.10° | |

| c = 7.13 Å, γ = 90° | |

| Volume | 745.0 ų |

| Z | 4 |

| Density (calculated) | 1.925 Mg/m³ |

| Absorption coefficient | 5.85 mm⁻¹ |

| F(000) | 424 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5500 |

| Independent reflections | 1750 [R(int) = 0.04] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1750 / 0 / 110 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |

| R indices (all data) | R1 = 0.045, wR2 = 0.090 |

| Largest diff. peak and hole | 0.50 and -0.45 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Illustrative).

| Bond/Angle | Length (Å) / Degrees (°) |

|---|---|

| Br(1)-C(5) | 1.90 |

| O(1)-C(2) | 1.35 |

| O(1)-C(6) | 1.43 |

| O(2)-C(7) | 1.21 |

| N(1)-C(2) | 1.33 |

| N(1)-C(1) | 1.34 |

| C(3)-C(7) | 1.48 |

| C(2)-N(1)-C(1) | 117.0 |

| C(5)-C(4)-C(3) | 119.0 |

| O(2)-C(7)-C(3) | 124.0 |

Visualization of Experimental Workflow

The following diagram illustrates the comprehensive workflow for single-crystal X-ray diffraction analysis.

Conclusion

The determination of the crystal structure of this compound will be a crucial step in characterizing this compound for potential applications in drug discovery and materials science. Although specific experimental data is not yet available, the methodologies outlined in this guide provide a clear and established pathway for its elucidation. The combination of careful crystallization, precise X-ray diffraction data collection, and robust computational refinement will ultimately reveal the detailed three-dimensional architecture of this molecule, paving the way for a deeper understanding of its structure-function relationships. Researchers are encouraged to follow these standard protocols to ensure the generation of high-quality, reproducible crystallographic data.

References

An In-depth Technical Guide on the Safety, Handling, and Use of 5-Bromo-2-methoxypyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Bromo-2-methoxypyridine-3-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research. The following sections detail the material's hazards, safe handling protocols, disposal procedures, and provide a representative experimental protocol for its use in a common synthetic transformation.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to brown powder or in crystalline form. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 103058-87-3 |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.04 g/mol |

| Melting Point | 93-100°C |

| Boiling Point | 278.5°C at 760 mmHg |

| Appearance | White to brown powder or crystalline powder |

Safety and Hazard Information

This compound is classified as hazardous. The GHS hazard statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk of exposure.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Tight sealing safety goggles. |

| Skin Protection | Protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | Use a respirator with an appropriate filter if dust is generated. |

Handling Procedures

Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[3] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1][4]

Storage Conditions

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-methoxypyridine-3-carbaldehyde in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Bromo-2-methoxypyridine-3-carbaldehyde in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules, particularly kinase inhibitors.[1]

The presence of a bromine atom at the 5-position, an aldehyde at the 3-position, and a methoxy group at the 2-position of the pyridine ring allows for strategic and selective functionalization. The bromine atom serves as a reactive handle for the Suzuki coupling, enabling the formation of a carbon-carbon bond with a wide range of boronic acids and esters.[2] The resulting 5-aryl-2-methoxypyridine-3-carbaldehyde derivatives are valuable intermediates in the synthesis of complex molecules for drug discovery and development.[3][4]

Principle of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation involving the palladium-catalyzed reaction of an organohalide with an organoboron compound.[5][6] The catalytic cycle generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired 5-aryl-2-methoxypyridine-3-carbaldehyde and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

A general workflow for this process is outlined below.

Application in the Synthesis of Kinase Inhibitors

Pyridine-based scaffolds are prevalent in a vast number of FDA-approved drugs and are of significant interest in medicinal chemistry.[3] The pyridine ring can act as a "hinge-binder" within the ATP-binding pocket of kinases, forming critical hydrogen bonds that contribute to an inhibitor's potency and selectivity.[3] The derivatives of this compound are precursors to complex heterocyclic systems that can be developed as inhibitors for various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer.[4]

One of the critical signaling pathways often targeted in cancer therapy is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, survival, and metabolism. Small molecule inhibitors targeting kinases within this pathway are a major focus of drug development.

Quantitative Data from Representative Suzuki Cross-Coupling Reactions

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2-3) | K₂CO₃ | Toluene/H₂O (5:1) | 100 | 16 | 80-90 |

| 3 | 3-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 8 | 75-85 |

| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ (2) / PCy₃ (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 60-75 |

| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 15 | 88-92 |

Note: Yields are highly dependent on the specific arylboronic acid used and precise reaction conditions.[9]

Experimental Protocols

Materials and Equipment

-

This compound

-

Arylboronic acid or boronic acid pinacol ester

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

-

Anhydrous base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane (DME))

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis (e.g., Schlenk flask or reaction vial)

-

Magnetic stirrer and heating plate (or oil bath)

-

Standard work-up and purification supplies (e.g., Ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Detailed Protocol: General Procedure for Suzuki Cross-Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.[1][6][7]

-

Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

-

Seal the flask with a septum.

-

-

Inert Atmosphere:

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

-

Solvent and Catalyst Addition:

-

Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe. A common solvent ratio is 4:1 to 5:1 organic solvent to water. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

-

Reaction:

-

Place the flask in a preheated oil bath and heat the reaction mixture to 85-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methoxypyridine-3-carbaldehyde.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [guidechem.com]

5-Bromo-2-methoxypyridine-3-carbaldehyde: A Versatile Scaffold for Kinase Inhibitors in Medicinal Chemistry

Abstract

5-Bromo-2-methoxypyridine-3-carbaldehyde has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its unique substitution pattern, featuring a reactive aldehyde, a methoxy group, and a bromine atom on a pyridine core, provides a versatile platform for the synthesis of complex heterocyclic systems. This document details the application of this compound in the synthesis of potent kinase inhibitors, with a focus on the pyrazolo[1,5-a]pyridine scaffold, a key pharmacophore in inhibitors of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases. Detailed experimental protocols and biological activity data are provided to guide researchers in the utilization of this valuable synthetic intermediate.

Introduction